7-Ribofuranosyl-7H-purine-2,8-diamine
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Overview
Description
7-Ribofuranosyl-7H-purine-2,8-diamine is a purine nucleoside derivative. It is structurally characterized by a purine base linked to a ribose sugar. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 7-Ribofuranosyl-7H-purine-2,8-diamine typically involves glycosylation reactions. One common method is the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose under specific conditions . Industrial production methods may involve similar glycosylation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
7-Ribofuranosyl-7H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Ribofuranosyl-7H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for various enzymes, making it useful in enzymatic studies.
Medicine: This compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of nucleoside analogs for various applications.
Mechanism of Action
The mechanism of action of 7-Ribofuranosyl-7H-purine-2,8-diamine involves its interaction with specific molecular targets. It can act as a purine nucleoside antagonist, inhibiting the activity of enzymes involved in nucleic acid metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
7-Ribofuranosyl-7H-purine-2,8-diamine can be compared with other purine nucleoside derivatives such as:
Allopurinol: Used for the treatment of gout and has antiparasitic activity.
8-Aza-7-deazapurine-2,6-diamine: Known for its antiviral activity against HBV.
2’-Deoxy-2’-β-fluoro-8-aza-7-deazapurine nucleosides: Display significant antiviral activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1089-92-5 |
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Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2,8-diaminopurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-9-13-1-3-7(14-9)15-10(12)16(3)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
QWYMPTSCUFKJML-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=C(N2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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